molecular formula C21H29N3O5 B12322225 Boc-Lys-AMC acetate salt

Boc-Lys-AMC acetate salt

Cat. No.: B12322225
M. Wt: 403.5 g/mol
InChI Key: BDIWFURAJXIIAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-AMC acetate salt typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys-AMC acetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Lys-AMC acetate salt has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in HDAC activity assays to study enzyme kinetics and inhibitor screening.

    Cell Biology: Employed in cell-based assays to monitor HDAC activity in live cells.

    Medicine: Utilized in drug discovery for the development of HDAC inhibitors, which have therapeutic potential in cancer and neurodegenerative diseases.

    Industry: Applied in the production of diagnostic kits for enzyme activity measurement

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection of the lysine residue, which enhances its stability and specificity in enzymatic assays. The presence of both Boc and acetyl groups allows for selective deprotection and hydrolysis, making it a versatile tool in biochemical research .

Properties

IUPAC Name

tert-butyl N-[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWFURAJXIIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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